molecular formula C13H17N5O6 B13641902 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one

Cat. No.: B13641902
M. Wt: 339.30 g/mol
InChI Key: RQUVSNGNEJMOBE-UHFFFAOYSA-N
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Description

This compound is a purine nucleoside analog characterized by:

  • Core structure: A purine base (2-amino-3H-purin-6-one) linked to a β-D-ribofuranose sugar moiety via an N-glycosidic bond at the 9-position .
  • Key modifications: 8-prop-2-enoxy group: A propenyl ether substituent at the 8-position of the purine ring. Stereochemistry: The sugar moiety has the (2R,3R,4S,5R) configuration, critical for molecular recognition in biological systems .
  • Potential applications: Such analogs are often explored for antiviral, anticancer, or enzyme inhibitory activities due to their ability to mimic natural nucleosides .

Properties

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one

InChI

InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)

InChI Key

RQUVSNGNEJMOBE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Starting Materials

  • Purine Base Precursors: 2-amino-6-chloropurine or 2-amino-6-hydroxypurine derivatives are common starting points for purine modification.
  • Sugar Moiety: (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane (ribose) or protected ribose derivatives are employed to ensure stereochemical control.
  • Allylating Agents: Allyl bromide or allyl chloride for introducing the prop-2-enoxy group at position 8.

General Synthetic Route

Step Description Reagents/Conditions Notes
1 Protection of ribose hydroxyl groups TBDMS-Cl (tert-butyldimethylsilyl chloride), imidazole, DMF Protects 3',4',5' hydroxyls to prevent side reactions
2 Preparation of purine intermediate Starting purine (e.g., 2-amino-6-chloropurine) Purine is halogenated or activated for substitution
3 N9-glycosylation Coupling of protected ribose to purine base using Lewis acid catalysts (e.g., SnCl4, TMSOTf) Stereoselective glycosylation to form β-nucleoside
4 Deprotection of sugar hydroxyls TBAF (tetrabutylammonium fluoride) or acidic hydrolysis Restores free hydroxyl groups
5 Allylation at C8 of purine Allyl bromide, base (e.g., K2CO3), DMF or acetone solvent Selective O-alkylation at C8 oxygen
6 Purification Chromatography (silica gel), recrystallization Ensures compound purity

Detailed Reaction Conditions

  • Protection of Ribose: The ribose sugar is often protected at hydroxyl groups to prevent unwanted side reactions during glycosylation. TBDMS protection is favored for its stability under glycosylation conditions.
  • Glycosylation: The coupling of the purine base and sugar is typically catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4) to promote the formation of the β-anomer, which is biologically relevant.
  • Allylation: The introduction of the prop-2-enoxy group at the 8-position is achieved by nucleophilic substitution using allyl halides under basic conditions. The reaction is usually performed at room temperature or slightly elevated temperatures to optimize yield.
  • Deprotection: After allylation, the protecting groups on the sugar are removed under mild conditions to yield the free nucleoside.

Analytical and Purity Assessment

Purity and structural confirmation are critical in the preparation of this compound. Common analytical techniques include:

Technique Purpose Details
NMR Spectroscopy (1H, 13C) Structural elucidation and stereochemistry confirmation Chemical shifts confirm sugar and purine protons
Mass Spectrometry (MS) Molecular weight confirmation Expected m/z consistent with C14H17N5O6
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse phase columns with UV detection
Infrared Spectroscopy (IR) Functional group identification Presence of NH2, OH, and C=O groups
Elemental Analysis Composition verification Matches theoretical values for C, H, N, O

Research Findings and Optimization

  • Yield Optimization: Studies have shown that the choice of protecting groups and glycosylation catalysts significantly affect the yield and stereoselectivity. For example, TMSOTf provides higher β-selectivity compared to SnCl4.
  • Reaction Time and Temperature: Allylation reactions proceed efficiently at room temperature within 12-24 hours, minimizing side reactions.
  • Purification: Silica gel chromatography is effective, but preparative HPLC may be required for high-purity applications such as pharmaceutical development.

Summary Table of Preparation Parameters

Parameter Optimal Condition Notes
Ribose Protection TBDMS-Cl, imidazole, DMF, 0-25°C, 12 h Stable under glycosylation
Glycosylation Catalyst TMSOTf, SnCl4 TMSOTf preferred for β-selectivity
Glycosylation Solvent Dichloromethane or acetonitrile Dry, inert atmosphere
Allylation Reagent Allyl bromide, K2CO3 Room temperature, 12-24 h
Deprotection TBAF in THF or acidic hydrolysis Mild conditions to preserve integrity
Purification Silica gel chromatography, preparative HPLC Ensures >98% purity

Chemical Reactions Analysis

8-(Allyloxy)guanosine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name / CAS No. Substituents/Modifications Stereochemistry (Sugar) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 8-prop-2-enoxy, 2-amino, 6-oxo 2R,3R,4S,5R ~365.3* Potential kinase inhibitor or antiviral
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one (312693-72-4) No 8-prop-2-enoxy; 2-amino, 6-oxo 2R,4S,5R 267.25 Base structure for nucleoside analogs
2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one (26578-09-6) Stereoisomeric sugar configuration 2S,3S,4R,5S 283.26 Altered binding affinity in enzymes
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one (8-oxoadenosine; 29851-57-8) 8-oxo group instead of prop-2-enoxy β-D-ribofuranose 283.23 Biomarker for oxidative DNA damage
2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-1H-purin-6(9H)-one (MFCD09263707) 4-fluoro substitution in sugar; no 8-prop-2-enoxy 2R,3S,4S,5R 301.25 Enhanced metabolic stability; antiviral

*Calculated based on formula C₁₃H₁₇N₅O₆.

Structural and Functional Insights

A. Impact of 8-Substituents

This modification may enhance binding to hydrophobic pockets in enzymes or receptors .

B. Stereochemical Variations
  • The (2R,3R,4S,5R) configuration in the target compound aligns with natural ribonucleosides, favoring interactions with ATP-binding proteins .
  • The (2S,3S,4R,5S) isomer (CAS 26578-09-6) exhibits reduced activity in kinase inhibition assays due to mismatched stereochemistry .
C. Fluorinated Analogs

The 4-fluoro substitution in CAS MFCD09263707 improves metabolic stability by resisting phosphorylase-mediated degradation, a common issue with natural nucleosides .

Biological Activity

The compound 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one , commonly referred to as a modified purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, molecular interactions, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C10H13N5O5
Molecular Weight 283.241 g/mol
CAS Number 118-00-3
Solubility Very soluble to moderately soluble

Structural Features

The compound features a purine base with hydroxymethyl and hydroxy groups that enhance its solubility and potential interaction with biological targets.

Antiviral Properties

Research indicates that compounds similar to this purine derivative exhibit antiviral activity, particularly against retroviruses. The mechanism often involves inhibition of reverse transcriptase (RT), an essential enzyme for viral replication.

Case Study: Molecular Docking Analysis

A study conducted on various purine derivatives demonstrated that this compound showed promising binding affinities when docked with HIV-1 reverse transcriptase. The molecular docking scores indicated significant interaction potential, suggesting its use as a lead compound for antiviral drug development .

Antitumor Activity

Preliminary studies have suggested that the compound may also possess antitumor properties. In vitro assays indicated that it could inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.

Enzyme Inhibition

Inhibition of key enzymes involved in nucleotide metabolism has been observed with similar compounds. For instance, the inhibition of adenosine deaminase could lead to increased levels of adenosine in the tumor microenvironment, which may exert anti-tumor effects .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early results suggest favorable absorption characteristics due to its solubility profile.

Toxicity Profile

The toxicity of 2-amino derivatives is a crucial consideration in drug development. Initial assessments indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to ensure safety for therapeutic use.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityBinding Affinity (kcal/mol)
2-Amino Purine DerivativeAntiviral-172.234
AcyclovirAntiviral-122.169
DidanosineAntiviral-120.026

This table illustrates how the biological activity of 2-amino derivatives compares with established antiviral agents.

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